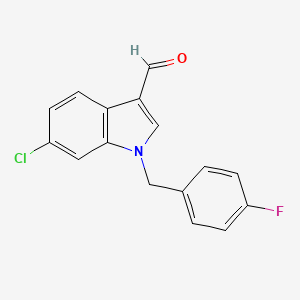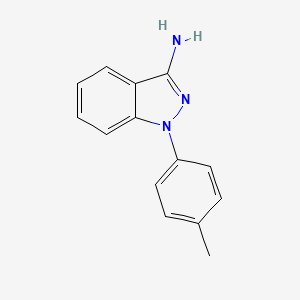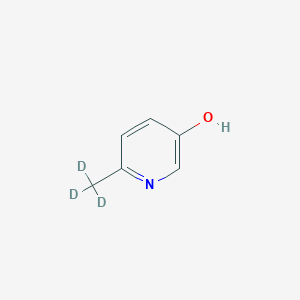
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a benzamido group, and an iodine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate typically involves a multi-step process:
-
Formation of the Benzamido Intermediate: : The initial step involves the reaction of 3-iodobenzoic acid with an amine to form the corresponding benzamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Esterification: : The benzamido intermediate is then subjected to esterification with methyl 3-bromopropanoate. This step is typically performed under basic conditions using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate can undergo various chemical reactions, including:
-
Substitution Reactions: : The iodine atom on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) and potassium thiocyanate (KSCN).
-
Reduction Reactions: : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Oxidation Reactions: : The benzamido group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), aprotic solvents (e.g., DMF), moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions, low temperatures.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, elevated temperatures.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the nitro derivative.
科学研究应用
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate has several applications in scientific research:
-
Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
-
Materials Science: : The compound can be utilized in the development of novel materials with specific electronic and optical properties.
-
Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
-
Industrial Applications: : The compound is used in the synthesis of specialty chemicals and as a precursor for more complex organic molecules.
作用机制
The mechanism by which Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate exerts its effects depends on its specific application:
-
In Medicinal Chemistry: : The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The iodine atom can enhance the compound’s binding affinity and selectivity.
-
In Materials Science: : The presence of the iodine atom and the ester group can influence the electronic properties of the material, affecting its conductivity and optical behavior.
相似化合物的比较
Methyl 3-(4-(3-iodobenzamido)phenyl)propanoate can be compared with other similar compounds:
-
Methyl 3-(4-(3-chlorobenzamido)phenyl)propanoate: : Similar structure but with a chlorine atom instead of iodine. The iodine atom in the original compound provides higher reactivity and different electronic properties.
-
Methyl 3-(4-(3-bromobenzamido)phenyl)propanoate: : Contains a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different chemical behavior.
-
Methyl 3-(4-(3-fluorobenzamido)phenyl)propanoate: : Fluorine atom instead of iodine. Fluorine’s smaller size and higher electronegativity result in distinct reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an iodine atom, makes it a valuable intermediate in synthetic chemistry and a useful probe in biological studies. Understanding its preparation methods, chemical reactions, and applications can pave the way for further research and development in related areas.
属性
分子式 |
C17H16INO3 |
|---|---|
分子量 |
409.22 g/mol |
IUPAC 名称 |
methyl 3-[4-[(3-iodobenzoyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C17H16INO3/c1-22-16(20)10-7-12-5-8-15(9-6-12)19-17(21)13-3-2-4-14(18)11-13/h2-6,8-9,11H,7,10H2,1H3,(H,19,21) |
InChI 键 |
FALPJOYBMURRHN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)
